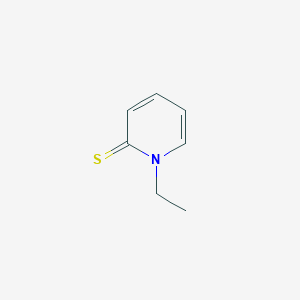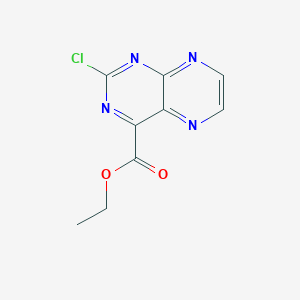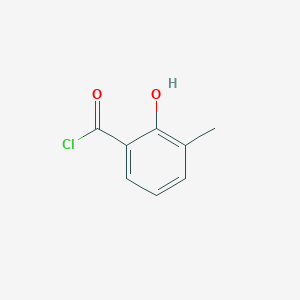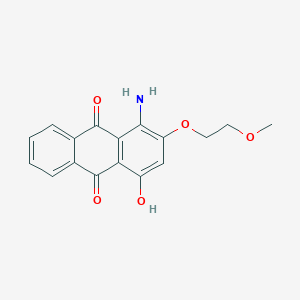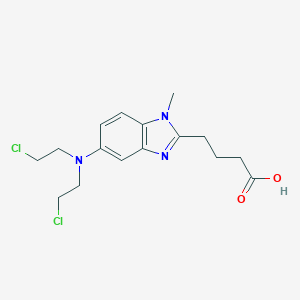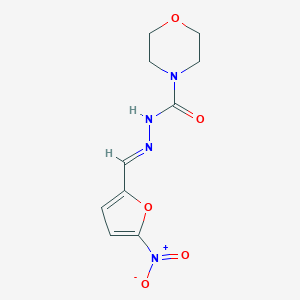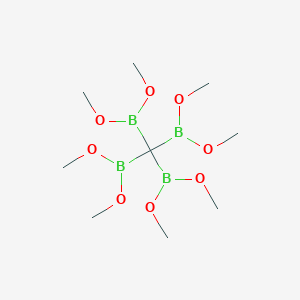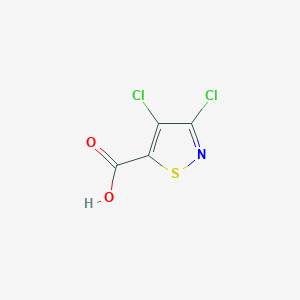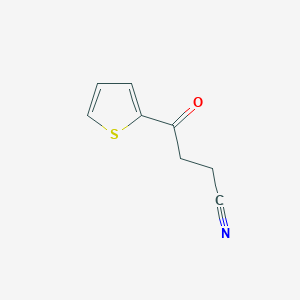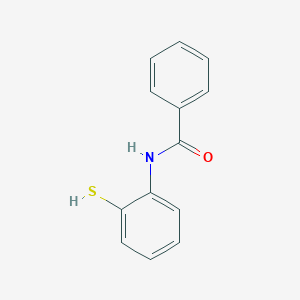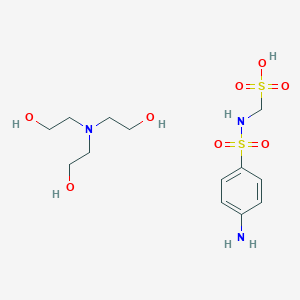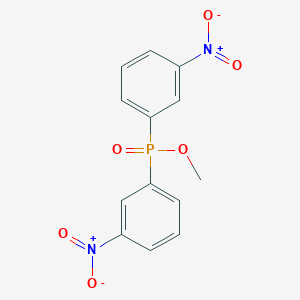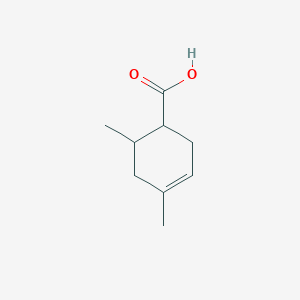
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is a cyclic organic compound that has been the subject of considerable scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been found to have potential applications in the development of new polymers and other materials.
Mechanism Of Action
The mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to bind to certain receptors in the body, including the vanilloid receptor, which is involved in the perception of pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid are complex and varied. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. This compound has also been found to have potential applications in the development of new polymers and other materials.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a wide range of potential applications in various fields, making it a versatile research tool. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. One area of research could focus on the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could focus on the development of new pesticides based on the insecticidal properties of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. Additionally, this compound could be further studied for its potential applications in materials science, including the development of new polymers and other materials. Further research could also be conducted to better understand the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid and its potential interactions with other compounds in the body.
Synthesis Methods
The synthesis of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of reactions, including hydrogenation and decarboxylation, to yield the final product.
properties
CAS RN |
16695-88-8 |
|---|---|
Product Name |
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3,7-8H,4-5H2,1-2H3,(H,10,11) |
InChI Key |
DNMIFTCCOZVSBU-UHFFFAOYSA-N |
SMILES |
CC1CC(=CCC1C(=O)O)C |
Canonical SMILES |
CC1CC(=CCC1C(=O)O)C |
synonyms |
3-Cyclohexene-1-carboxylic acid, 4,6-dimethyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



